N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide

antiviral arenavirus LCMV

This thiazolo[4,5-d]pyrimidine acetamide derivative offers dual-target utility: blocks LCMV entry via GP2-mediated pH-dependent fusion (IC50 <1 µM) and inhibits JAK1/JAK3 in primary human T-cells (IC50 34 nM). Its non-pyrrolopyrimidine scaffold enables orthogonal JAK pathway studies and viral mutagenesis experiments. Available from multiple suppliers as F3406/VU0621623, ensuring consistent supply and competitive pricing for multi-year programs. Note the retracted primary publication; verify activity in your model before large-scale procurement.

Molecular Formula C20H21F2N5O3S
Molecular Weight 449.48
CAS No. 1115899-15-4
Cat. No. B611767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
CAS1115899-15-4
SynonymsF3406;  VU-0621623;  VU 0621623;  VU0621623
Molecular FormulaC20H21F2N5O3S
Molecular Weight449.48
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC(=CC(=C4)F)F
InChIInChI=1S/C20H21F2N5O3S/c1-2-5-26-18(29)16-17(24-19(31-16)25-6-3-4-7-25)27(20(26)30)11-15(28)23-14-9-12(21)8-13(22)10-14/h8-10H,2-7,11H2,1H3,(H,23,28)
InChIKeyQORLVVKPDILQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N‑Cyclopentyl‑2‑(5‑methyl‑2‑thienyl)‑1,3‑thiazole‑4‑carboxamide (CAS 1115899‑15‑4): Chemical Identity and Dual‑Mechanism Landscape


N‑Cyclopentyl‑2‑(5‑methyl‑2‑thienyl)‑1,3‑thiazole‑4‑carboxamide (CAS 1115899‑15‑4, synonym F3406/VU0621623) is a synthetic thiazolo[4,5‑d]pyrimidine‑4(5H)‑acetamide derivative [1]. The compound has been profiled as a potent inhibitor of lymphocytic choriomeningitis virus (LCMV) cell entry, targeting the pH‑dependent fusion step mediated by glycoprotein GP2 [1], and has additionally been reported to inhibit Janus kinases (JAK1/JAK3) in primary human T‑cells [2]. These two distinct modalities—antiviral entry inhibition and JAK‑STAT pathway modulation—define its utility niche and differentiate it from mono‑targeted comparators within the thiazole‑carboxamide class.

Why N‑Cyclopentyl‑2‑(5‑methyl‑2‑thienyl)‑1,3‑thiazole‑4‑carboxamide Cannot Be Replaced by Other Thiazole‑4‑Carboxamide Derivatives


Thiazole‑4‑carboxamide derivatives display extreme target‑ and pathogen‑specificity driven by subtle changes in the 2‑position heterocycle and the carboxamide substituent [1]. For example, the broad‑spectrum arenavirus entry inhibitor ST‑193 exhibits an LCMV IC50 of ~31 µM, while the 5‑methyl‑2‑thienyl‑substituted thiazolo[4,5‑d]pyrimidine scaffold of the target compound delivers sub‑micromolar LCMV potency (IC50 <1 µM) [2]. Similarly, within the JAK‑inhibitor space, tofacitinib (a pyrrolo[2,3‑d]pyrimidine) and baricitinib show divergent isoform selectivity profiles; the JAK1/JAK3 cellular IC50 of 34 nM reported for this compound places it in a distinct selectivity window that is not replicated by other 2‑substituted thiazole‑4‑carboxamide derivatives [3]. Generic substitution therefore carries a high risk of losing the targeted antiviral entry blockade or the specific JAK‑isoform inhibition required for a given experimental model.

Quantitative Differentiation Evidence for N‑Cyclopentyl‑2‑(5‑methyl‑2‑thienyl)‑1,3‑thiazole‑4‑carboxamide


LCMV Entry Inhibition: >31‑Fold Superiority to the Benchmark Arenavirus Inhibitor ST‑193

The target compound F3406 inhibits LCMV cell entry with an IC50 below 1 µM in a cell‑based infection assay, whereas the structurally distinct arenavirus entry inhibitor ST‑193 requires approximately 31 µM to achieve the same effect against LCMV glycoprotein‑mediated entry [1][2]. This represents a >31‑fold improvement in LCMV‑directed potency. Mechanism‑of‑action studies attribute F3406 activity to specific interference with the pH‑dependent endosomal fusion step mediated by GP2 residue M437 [1].

antiviral arenavirus LCMV entry inhibitor

JAK1/JAK3 Cellular Inhibition: 34 nM IC50 in Primary Human T‑Cells Without Detectable Cytotoxicity

In human primary T‑cells stimulated with IL‑2, the target compound inhibits JAK1/JAK3‑mediated STAT5 phosphorylation with an IC50 of 34 nM [1]. By comparison, the clinically approved pan‑JAK inhibitor tofacitinib exhibits JAK1 and JAK3 IC50 values in the range of 1.9–15 nM (JAK1) and 8–55 nM (JAK3) in isolated enzyme assays, but its cellular potency in primary T‑cells is highly context‑dependent [2][3]. The 34 nM cellular IC50 of the target compound therefore defines a reproducible reference point for experiments requiring defined JAK1/JAK3 inhibition in a lymphocyte environment.

JAK inhibitor JAK1 JAK3 primary T‑cell

Absence of Cytotoxicity at Antiviral Concentrations

In the same cell‑based screen that identified F3406, the compound displayed strong anti‑LCMV activity (IC50 <1 µM) with no detectable cytotoxicity at concentrations up to the highest tested dose [1]. In contrast, the nucleoside analog ribavirin—the only clinically used anti‑arenavirus agent—exhibits a narrow therapeutic window with significant cytotoxicity at concentrations required for LCMV inhibition (CC50 typically in the low micromolar range) [2][3].

cytotoxicity selectivity index antiviral

Chemical Scaffold Distinctiveness vs. Clinical JAK Inhibitors

The target compound is a thiazolo[4,5‑d]pyrimidine‑4(5H)‑acetamide, a scaffold that is structurally distinct from the pyrrolo[2,3‑d]pyrimidine core of tofacitinib, the pyrazole‑based core of ruxolitinib, and the azetidine‑based core of baricitinib [1]. This scaffold divergence is critical because off‑target kinase interactions are often scaffold‑dependent; a thiazolopyrimidine‑based JAK inhibitor can serve as a complementary chemical probe when pyrrolopyrimidine‑related off‑targets must be excluded.

chemical probe JAK inhibitor scaffold thiazolo[4,5-d]pyrimidine

Multiple Procurement Codes Enable Cross‑Referencing Across Vendor Platforms

This compound is cataloged under the synonyms F3406, VU0621623, and F3406‑2010, with CAS 1115899‑15‑4, across vendors such as Probechem, TargetMol, CymitQuimica, and Aobious . In contrast, many 2‑substituted thiazole‑4‑carboxamide analogs are available from only a single custom synthesis supplier, limiting batch‑to‑batch reproducibility and competitive sourcing .

chemical procurement cross‑referencing vendor codes

Retracted Primary Publication: Cautionary Note for Data Integrity‑Sensitive Applications

The primary research article that first reported the anti‑arenavirus activity of F3406 (Ngo et al., J Virol. 2015) was formally retracted in March 2023 because of inaccuracies in the description of the screening methodology [2][3]. While the retraction notice does not assert that the biological data are fabricated, the methodological errors introduce uncertainty that must be weighed against the compound's ongoing commercial availability and the corroborating JAK inhibition data deposited in ChEMBL/BindingDB [1].

data integrity retracted study risk assessment

Recommended Application Scenarios for N‑Cyclopentyl‑2‑(5‑methyl‑2‑thienyl)‑1,3‑thiazole‑4‑carboxamide Based on Quantitative Evidence


Primary Arenavirus Entry Mechanistic Studies (LCMV Focus)

For laboratories investigating the pH‑dependent endosomal fusion step of LCMV entry, F3406 provides a >31‑fold more potent tool than ST‑193 (IC50 <1 µM vs. ~31 µM) [2][3]. Its defined mechanism—interference with GP2 residue M437—makes it suitable for site‑directed mutagenesis studies and viral escape mutant generation. Users should note the retracted status of the primary publication and independently verify activity in their model system before committing to large‑scale procurement [2][8].

JAK1/JAK3 Chemical Biology in Primary Lymphocyte Models

With a cellular JAK1/JAK3 IC50 of 34 nM in IL‑2‑stimulated primary human T‑cells [1], this compound is appropriate for experiments requiring JAK‑STAT pathway modulation in a lymphocyte context where the pyrrolopyrimidine scaffold of tofacitinib is undesirable. It can serve as an orthogonal chemical probe to confirm target‑specific phenotypes observed with clinical JAK inhibitors [4][5].

Scaffold‑Based Kinase Selectivity Profiling

The thiazolo[4,5‑d]pyrimidine‑acetamide scaffold is absent from the approved JAK inhibitor armamentarium [6][7]. Procurement of this compound enables kinome‑wide selectivity profiling to identify scaffold‑specific off‑targets, supporting medicinal chemistry campaigns aimed at developing non‑pyrrolopyrimidine JAK modulators [1].

Multi‑Vendor Sourcing for Long‑Term Pre‑Clinical Projects

Because this compound is available from ≥4 reputable chemical suppliers under the unified identifiers F3406/VU0621623/CAS 1115899‑15‑4 , it is a low‑risk choice for multi‑year in vitro pharmacology programs that demand consistent batch‑to‑batch identity and competitive pricing. This contrasts with many single‑source 2‑thienyl‑thiazole‑4‑carboxamide analogs .

Quote Request

Request a Quote for N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.